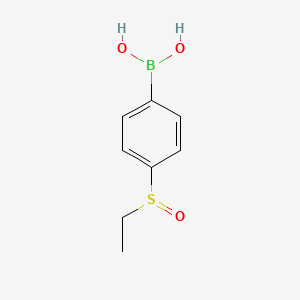
4-Ethylsulfinylphenylboronic acid
Descripción general
Descripción
4-Ethylsulfinylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3S and its molecular weight is 198.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Ethylsulfinylphenylboronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. The compound is believed to induce cellular stress responses, particularly through the modulation of calcium signaling pathways.
Key Mechanisms:
- Calcium Release : The compound may facilitate calcium release from the endoplasmic reticulum (ER), leading to cellular stress and apoptosis in certain cancer cell lines .
- Inhibition of Cell Viability : Studies have shown that this compound can significantly inhibit the viability of cancer cells, particularly those overexpressing Wolframin (WFS1) .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits notable anti-cancer properties. It has been studied for its potential use in treating various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma.
Case Studies:
- Cancer Treatment : In preclinical models, compounds similar to this compound have demonstrated complete regression of tumors in models of NSCLC and myeloma .
- Cell Viability Studies : The compound has been shown to reduce cell viability in cancer cells by inducing apoptosis through ER stress mechanisms .
Comparative Analysis with Other Boronic Acids
This compound can be compared with other phenylboronic acids in terms of binding affinity and biological efficacy.
| Compound Name | Binding Affinity (M−1) | Notable Activity |
|---|---|---|
| This compound | TBD | Induces ER stress, inhibits cancer cell viability |
| Phenylboronic acid | ~5 | Moderate binding to glucose |
| Isoquinolinylboronic acids | 1353-2170 | High affinity for diols |
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound derivatives. These investigations have revealed insights into their mechanisms of action and potential therapeutic applications.
Key Findings:
- Fluorescent Properties : Some derivatives exhibit fluorescence changes upon binding with diol-containing compounds, which can be utilized for imaging applications in biological systems .
- Synthesis Techniques : Advances in synthetic methodologies have enabled the efficient production of this compound, enhancing its availability for research and clinical applications .
Propiedades
IUPAC Name |
(4-ethylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDFYDUHWXNXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660496 | |
| Record name | [4-(Ethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-21-9 | |
| Record name | [4-(Ethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















